molecular formula C15H13N5OS B4027513 2-phenyl-2-(phenylsulfanyl)-N-(1H-tetrazol-5-yl)acetamide

2-phenyl-2-(phenylsulfanyl)-N-(1H-tetrazol-5-yl)acetamide

Cat. No.: B4027513
M. Wt: 311.4 g/mol
InChI Key: QIRYDJXAHWFKJW-UHFFFAOYSA-N
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Description

2-phenyl-2-(phenylsulfanyl)-N-(1H-tetrazol-5-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a phenyl group, a phenylsulfanyl group, and a tetrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(1H-tetrazol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylsulfanyl Intermediate: The initial step involves the reaction of a phenyl halide with a thiol to form the phenylsulfanyl intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Acylation Reaction: The phenylsulfanyl intermediate is then subjected to an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form the acetamide derivative.

    Tetrazole Ring Formation: The final step involves the introduction of the tetrazole ring. This can be achieved through the reaction of the acetamide derivative with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(phenylsulfanyl)-N-(1H-tetrazol-5-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the tetrazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-phenyl-2-(phenylsulfanyl)-N-(1H-tetrazol-5-yl)acetamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group and tetrazole ring are key functional groups that contribute to its biological activity. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2-phenyl-2-(phenylsulfanyl)-N-(1H-tetrazol-5-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:

    2-phenyl-2-(phenylsulfanyl)acetamide: Lacks the tetrazole ring, which may result in different chemical and biological properties.

    2-phenyl-2-(phenylsulfanyl)-N-(1H-triazol-5-yl)acetamide: Contains a triazole ring instead of a tetrazole ring, leading to variations in reactivity and biological activity.

    2-phenyl-2-(phenylsulfanyl)-N-(1H-imidazol-5-yl)acetamide: Features an imidazole ring, which may confer different pharmacological properties.

The presence of the tetrazole ring in this compound distinguishes it from these similar compounds, potentially enhancing its stability and biological activity.

Properties

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-(2H-tetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(16-15-17-19-20-18-15)13(11-7-3-1-4-8-11)22-12-9-5-2-6-10-12/h1-10,13H,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRYDJXAHWFKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NNN=N2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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